molecular formula C13H16N2O B2503121 1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile CAS No. 371930-42-6

1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Cat. No.: B2503121
CAS No.: 371930-42-6
M. Wt: 216.284
InChI Key: ATVXMXQDEUWQOR-UHFFFAOYSA-N
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Description

1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C13H16N2O. It is a member of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of science and industry . This compound is characterized by its unique structure, which includes an isopropyl group, a carbonitrile group, and a hexahydroisoquinoline core.

Preparation Methods

The synthesis of 1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves several steps and specific reaction conditions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group transformations . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., acetone, THF), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for research and industrial applications.

Biological Activity

1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. Its unique bicyclic structure and functional groups suggest potential biological activities that merit detailed exploration. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties and possible therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 329.39 g/mol
  • CAS Number : 1097985-47-1

The compound features a hexahydroisoquinoline core with a carbonitrile and keto group, which may influence its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that isoquinoline derivatives often exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can induce apoptosis in cancer cells through various mechanisms:

  • Mechanisms of Action :
    • Inhibition of Cell Proliferation : Compounds similar to 1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline have been found to inhibit the proliferation of various cancer cell lines.
    • Induction of Apoptosis : These compounds can activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Case Studies :
    • A study demonstrated that a related isoquinoline derivative reduced tumor growth in xenograft models by inducing cell cycle arrest at the G1 phase .

Antimicrobial Activity

Isoquinoline derivatives are also noted for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against a range of pathogens:

  • Activity Spectrum :
    • Effective against both Gram-positive and Gram-negative bacteria.
    • Potential antifungal activity has also been reported.
  • Research Findings :
    • In vitro studies have shown that similar compounds exhibit minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of isoquinoline derivatives has been documented in various studies:

  • Mechanisms :
    • Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Modulation of signaling pathways like NF-kB.
  • Evidence from Studies :
    • Experimental models have shown that these compounds can significantly reduce inflammation markers in induced models of arthritis .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine production

Properties

IUPAC Name

3-oxo-1-propan-2-yl-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-8(2)12-10-6-4-3-5-9(10)11(7-14)13(16)15-12/h8H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVXMXQDEUWQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2CCCCC2=C(C(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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